Cas no 325978-83-4 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and biochemical research. Its structure features a 6-ethoxybenzothiazole core linked to a 4-(piperidine-1-sulfonyl)benzamide moiety, offering unique electronic and steric properties. The compound's design suggests utility as a scaffold for enzyme inhibition or receptor modulation, particularly in targeting sulfonamide-sensitive biological pathways. The ethoxy group enhances solubility, while the piperidine sulfonyl component may improve binding affinity. This molecule is of interest for structure-activity relationship studies due to its balanced hydrophobicity and hydrogen-bonding capacity, making it a versatile intermediate for drug discovery and pharmacological investigations.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide structure
325978-83-4 structure
Product Name:N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS No:325978-83-4
MF:C21H23N3O4S2
MW:445.555022478104
CID:5853693
PubChem ID:2634010
Update Time:2025-10-28

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
    • Benzamide, N-(6-ethoxy-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-
    • Oprea1_164775
    • AB00742078-01
    • AKOS001145710
    • 325978-83-4
    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
    • N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
    • SR-01000393328-1
    • Z30206230
    • F0011-0345
    • SR-01000393328
    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
    • Inchi: 1S/C21H23N3O4S2/c1-2-28-16-8-11-18-19(14-16)29-21(22-18)23-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
    • InChI Key: ZXELWDRJYQSHOE-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(OCC)C=C2S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 445.11299857g/mol
  • Monoisotopic Mass: 445.11299857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Density: 1.388±0.06 g/cm3(Predicted)
  • pka: 8.54±0.70(Predicted)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Pricemore >>

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Additional information on N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Recent Advances in the Study of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 325978-83-4)

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 325978-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and piperidine sulfonyl benzamide moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of investigation has been the compound's role as a kinase inhibitor. Kinases are critical targets in the treatment of numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide exhibits selective inhibition against specific kinase isoforms, suggesting its potential as a targeted therapeutic agent. Further mechanistic studies are underway to elucidate its binding affinity and selectivity profiles.

In addition to its kinase inhibitory activity, recent research has explored the compound's pharmacokinetic properties. Studies in animal models have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability. These findings are encouraging for the development of oral formulations, although further optimization may be required to enhance metabolic stability and reduce potential off-target effects.

The synthetic pathway for N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide has also been refined in recent work. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These advancements are critical for enabling large-scale synthesis and facilitating preclinical and clinical studies.

Another notable area of research involves the compound's potential applications in neurodegenerative diseases. Preliminary data suggest that it may modulate pathways involved in neuroinflammation and oxidative stress, which are key contributors to conditions such as Alzheimer's and Parkinson's diseases. While these findings are still in the early stages, they open new avenues for exploring the therapeutic utility of this molecule.

In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 325978-83-4) represents a promising candidate for further drug development. Its diverse pharmacological activities, coupled with recent improvements in synthesis and pharmacokinetics, underscore its potential across multiple therapeutic areas. Continued research will be essential to fully understand its mechanisms and translate these findings into clinical applications.

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